molecular formula C50H30N2O18 B8071629 5(6)-Carboxyfluorescein N-succinimidyl ester

5(6)-Carboxyfluorescein N-succinimidyl ester

Cat. No. B8071629
M. Wt: 946.8 g/mol
InChI Key: KRYHWDGPFXALHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5(6)-Carboxyfluorescein N-succinimidyl ester is a useful research compound. Its molecular formula is C50H30N2O18 and its molecular weight is 946.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5(6)-Carboxyfluorescein N-succinimidyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5(6)-Carboxyfluorescein N-succinimidyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Preparation of Active Esters for Bioconjugation : Adamczyk et al. (1997) described the activation of 5- and 6-carboxyfluorescein with 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide hydrochloride to give succinimidyl and pentafluorophenyl esters. These active esters are used in bioconjugation for labeling molecules of interest in biological research (Adamczyk, Fishpaugh, & Heuser, 1997).

  • Fluorescence Detection in Capillary Electrophoresis : Lau et al. (1998) reported the use of 5-carboxyfluorescein succinimidyl ester (CFSE) for derivatizing amino acids at nanomolar concentrations. This application represents a significant improvement in sensitivity for fluorescence detection in capillary electrophoresis, especially when compared to fluorescein isothiocyanate (FITC) (Lau, Zaccardo, Little, & Banks, 1998).

  • Intracellular pH Measurement in Bacteria : Riondet et al. (1997) utilized 5(6)-carboxyfluorescein succinimidyl ester for measuring the intracellular pH in Escherichia coli. This fluorescent probe is advantageous for continuous high-time measurements and dynamic studies due to its low fluorescence efflux rate (Riondet, Cachon, Waché, Alcaraz, & Diviès, 1997).

  • Hematopoietic Cell Proliferation and Migration Studies : Matera et al. (2004) discussed the use of CFSE in investigating the migration and proliferation of hematopoietic cells. The study highlights the potential variability in CFSE loading among cancer cell lines, affecting the precision of proliferation assays (Matera, Lupi, & Ubezio, 2004).

  • Antigen Presentation Analysis in Vivo : Mintern et al. (1999) explored the use of CFSE to determine the site, duration, and cell type responsible for antigen presentation in vivo. The technique enabled the identification of the origin of antigen-presenting cells (APCs) and measured the time antigen is presented after acquisition by APCs (Mintern, Li, Davey, Blanas, Kurts, Carbone, & Heath, 1999).

  • Novel Method for Intracellular pH Determination in Bacteria : Breeuwer et al. (1996) developed a method based on the conjugation of 5(6)-carboxyfluorescein succinimidyl ester for determining the intracellular pH of bacteria. The technique showed advantages in reducing issues related to efflux of the fluorescent probe during measurements (Breeuwer, Drocourt, Rombouts, & Abee, 1996).

  • Monitoring Lymphocyte Proliferation : Quah and Parish (2010) described the effectiveness of CFSE in monitoring lymphocyte division. The technique allows for the assessment of successive cell divisions by measuring the decrease in cell fluorescence via flow cytometry (Quah & Parish, 2010).

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylate;(2,5-dioxopyrrolidin-1-yl) 3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C25H15NO9/c27-13-2-5-17-19(10-13)33-20-11-14(28)3-6-18(20)25(17)16-4-1-12(9-15(16)24(32)34-25)23(31)35-26-21(29)7-8-22(26)30;27-13-2-5-16-19(10-13)33-20-11-14(28)3-6-17(20)25(16)18-9-12(1-4-15(18)24(32)34-25)23(31)35-26-21(29)7-8-22(26)30/h2*1-6,9-11,27-28H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRYHWDGPFXALHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O.C1CC(=O)N(C1=O)OC(=O)C2=CC3=C(C=C2)C(=O)OC34C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H30N2O18
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

946.8 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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